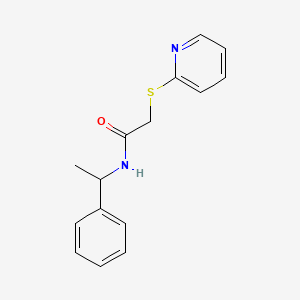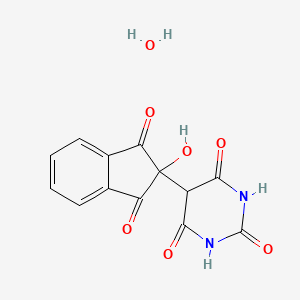![molecular formula C20H17ClO6 B5035215 ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory and oxidative stress-related diseases. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which may have implications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations is its potential toxicity, which may require the use of appropriate safety measures.
Orientations Futures
There are several future directions for the study of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One direction is to further investigate its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative diseases. Another direction is to investigate its potential applications in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 2-chlorophenol with ethyl 3-oxobutanoate in the presence of a base catalyst. The resulting intermediate is then reacted with 7-hydroxy-4H-chromen-4-one in the presence of a coupling agent to produce the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative stress. Its antitumor activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
ethyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-3-24-20(23)12(2)26-13-8-9-14-17(10-13)25-11-18(19(14)22)27-16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQZZQFEACSKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)


![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)